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Compound of Interest

Compound Name: 2-tert-butyl-1H-indol-5-amine

Cat. No.: B065302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indol-5-
amine, a valuable indole derivative for research and development in the pharmaceutical and

life sciences sectors. The document details a robust synthetic pathway, including experimental

protocols and characterization data.

Synthetic Pathway Overview
The most direct and efficient synthesis of 2-tert-butyl-1H-indol-5-amine is achieved through a

two-step process. The synthesis commences with the well-established Fischer indole synthesis

to construct the core indole scaffold, followed by the reduction of a nitro functional group to the

desired primary amine.

The overall synthetic transformation is outlined below:
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Caption: Overall synthetic route to 2-tert-butyl-1H-indol-5-amine.

Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-5-nitro-1H-indole
This step employs the Fischer indole synthesis, a classic and versatile method for forming

indole rings from phenylhydrazines and carbonyl compounds.[1][2] In this specific synthesis, 4-

nitrophenylhydrazine reacts with pinacolone (3,3-dimethyl-2-butanone) in the presence of an

acid catalyst.

Reaction Scheme:
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Caption: Fischer indole synthesis of the nitro-intermediate.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-

Nitrophenylhydrazine
153.14 15.3 g 0.10

Pinacolone 100.16 11.0 g (13.7 mL) 0.11

Glacial Acetic Acid 60.05 100 mL -

Sulfuric Acid (conc.) 98.08 5 mL -
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Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

4-nitrophenylhydrazine (15.3 g, 0.10 mol) and glacial acetic acid (100 mL).

Stir the mixture at room temperature until the 4-nitrophenylhydrazine has dissolved.

Add pinacolone (11.0 g, 0.11 mol) to the solution.

Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture.

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

A solid precipitate will form. Collect the crude product by vacuum filtration and wash

thoroughly with water.

The crude product can be purified by recrystallization from ethanol or by column

chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-tert-butyl-5-

nitro-1H-indole as a yellow solid.

Expected Yield: 70-80%

Characterization of 2-tert-Butyl-5-nitro-1H-indole:

Property Value

Molecular Formula C₁₂H₁₄N₂O₂

Molecular Weight 218.25 g/mol

Appearance Yellow solid

Melting Point
Not reported, but expected to be a solid at room

temperature.
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Step 2: Synthesis of 2-tert-Butyl-1H-indol-5-amine
The final step involves the reduction of the nitro group of the intermediate to the corresponding

amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

2-tert-Butyl-5-nitro-1H-indole 2-tert-Butyl-1H-indol-5-amine

H₂ (g)
Pd/C

Solvent (e.g., Ethanol)
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Caption: Reduction of the nitro group to the amine.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-tert-Butyl-5-nitro-1H-

indole
218.25 10.9 g 0.05

Palladium on Carbon

(10% Pd)
- 1.0 g -

Ethanol 46.07 150 mL -

Hydrogen Gas 2.02 Excess -

Procedure:

In a hydrogenation vessel, dissolve 2-tert-butyl-5-nitro-1H-indole (10.9 g, 0.05 mol) in

ethanol (150 mL).

Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere

(e.g., nitrogen or argon).

Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at

room temperature.

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The

reaction is typically complete within 4-6 hours.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert

gas.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash

the Celite® pad with a small amount of ethanol.

Combine the filtrates and remove the solvent under reduced pressure to yield the crude

product.

The crude 2-tert-butyl-1H-indol-5-amine can be purified by column chromatography on

silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford a solid

product.

Expected Yield: >90%

Characterization of 2-tert-Butyl-1H-indol-5-amine
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Property Value

Molecular Formula C₁₂H₁₆N₂

Molecular Weight 188.27 g/mol

CAS Number 682357-49-9

Appearance Solid

Purity ≥95%

¹H NMR (Expected)

Signals corresponding to the tert-butyl protons,

aromatic protons, N-H proton of the indole, and

the NH₂ protons of the amine.

¹³C NMR (Expected)

Resonances for the carbon atoms of the indole

core, the tert-butyl group, and the amine-

substituted aromatic carbon.

Mass Spectrometry (Expected) Molecular ion peak [M+H]⁺ at m/z 189.1386.

Potential Applications and Workflow
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of

biological activities. Many indole-containing molecules are known to interact with various

biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. 5-

aminoindole derivatives, in particular, are of interest in drug discovery for their potential as

scaffolds in the development of new therapeutic agents.

Given the structural similarity of 2-tert-butyl-1H-indol-5-amine to known serotonergic agents,

a plausible area of investigation would be its interaction with serotonin (5-HT) receptors. The

following diagram illustrates a generalized workflow for evaluating the biological activity of this

compound.
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Caption: A generalized workflow for the biological evaluation.

Conclusion
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This technical guide outlines a reliable and reproducible synthetic route for the preparation of 2-
tert-butyl-1H-indol-5-amine. The described two-step synthesis, involving a Fischer indole

synthesis followed by catalytic hydrogenation, provides a solid foundation for the production of

this compound for further research and development. The provided experimental protocols and

characterization data will be a valuable resource for scientists in the fields of medicinal

chemistry, chemical biology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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